molecular formula C14H34N8 B1198724 DiAmSar CAS No. 91002-72-1

DiAmSar

Cat. No. B1198724
CAS RN: 91002-72-1
M. Wt: 314.47 g/mol
InChI Key: UQQQAKFVWNQYTP-UHFFFAOYSA-N
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Description

DiAmSar is a type of macrocyclic ligand . Its full chemical name is 1,8-Diamino-3,6,10,13,16,19-hexaazabicyclo[6,6,6]-eicosane . It has a chemical formula of C₁₄H₃₄N₈·5H₂O .


Synthesis Analysis

The synthesis of DiAmSar involves a four-step template synthesis, which employs the template effect of a metal ion to ensure a high yield and the isolation of the unique product with a bicyclic (cage-like) structure .


Molecular Structure Analysis

The molecular structure of DiAmSar is characterized by comparing the FT-IR spectrum of Mn(II)-DiAmsar with pure DiAmSar . The broad band at 3,000–3,600 cm −1 in the spectra of DiAmSar is due to the stretching vibrations of –NH and –NH 2 group present in them .


Chemical Reactions Analysis

DiAmSar has been found to interact with proteins such as human serum albumin (HSA) and bovine serum albumin (BSA) under physiological conditions . The interaction between DiAmSar and these proteins was investigated using various spectroscopic methods and molecular docking .


Physical And Chemical Properties Analysis

DiAmSar has a molecular weight of 404.6 . It is a crystalline substance . Its chemical formula is C₁₄H₃₄N₈·5H₂O .

Scientific Research Applications

Positron Emission Tomography (PET) Imaging

  • Results : Diamsar-based PET tracers exhibit high stability, favorable pharmacokinetics, and specific targeting capabilities. These tracers are valuable for diagnosing and monitoring diseases such as cancer, neurodegenerative disorders, and cardiovascular conditions .

Radiopharmaceuticals for Targeted Therapy

  • Results : Diamsar-based radiopharmaceuticals show promise in cancer therapy, particularly for peptide receptor radionuclide therapy (PRRT) and other targeted approaches .

Analytical Chemistry

  • Results : Diamsar-based methods enhance sensitivity and accuracy in metal ion analysis, making them valuable tools in environmental monitoring, food safety, and pharmaceutical quality control .

Animal Science and Nutrition

  • Results : Diamsar supplementation enhances nutrient bioavailability, supports growth, and mitigates mineral deficiencies in livestock and poultry .

Environmental Remediation

  • Results : Diamsar-based chelation helps reduce metal toxicity and aids in environmental cleanup efforts .

Coordination Chemistry Studies

  • Results : Insights from Diamsar studies inform the design of novel chelating agents and coordination compounds for various applications .

Future Directions

A future direction for DiAmSar research could involve modifying the structure of the Sar-RGD peptide in order to directly compare CB-TE2A and Sar conjugated RGD peptides .

properties

IUPAC Name

3,6,10,13,16,19-hexazabicyclo[6.6.6]icosane-1,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H34N8/c15-13-7-17-1-2-18-8-14(16,11-21-5-3-19-9-13)12-22-6-4-20-10-13/h17-22H,1-12,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQQAKFVWNQYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(CNCCNCC(CN1)(CNCCNC2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238362
Record name Diamsar chelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diamsar chelate

CAS RN

91002-72-1
Record name Diamsar chelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091002721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diamsar chelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
556
Citations
L Wei, Y Ye, TJ Wadas, JS Lewis, MJ Welch… - Nuclear medicine and …, 2009 - Elsevier
OBJECTIVES: The α v β 3 integrin is a cell adhesion molecule known to be involved in stages of angiogenesis and metastasis. In this study, the chelators CB-TE2A and diamsar were …
Number of citations: 114 www.sciencedirect.com
CW Huang, Z Li, H Cai, T Shahinian… - Bioconjugate …, 2011 - ACS Publications
Robust chelating stability under biological condi-tions is critical for the design of copper-based radiopharmaceuticals. In this study, the stabilities of 64 Cu-DOTA and diamsar (two …
Number of citations: 32 pubs.acs.org
H Kamebuchi, T Jo, H Shimizu, A Okazawa… - Chemistry …, 2011 - journal.csj.jp
… that the dehydration induced decomposition of [FeII(diAMsar)] complex and that the gentle curve … [FeII(diAMsar)]Nafion films and manipulated the spin state of [FeII(diAMsar)] complex by …
Number of citations: 26 www.journal.csj.jp
M Mohammadi, GR Bardajee, NN Pesyan - RSC Advances, 2014 - pubs.rsc.org
… DiAmSar ligands are very appropriate for encapsulation of … DiAmSar can also be conjugated to peptides, antibodies and … and highly active Cu(II)–DiAmSar/SBA-15 used as a reusable …
Number of citations: 20 pubs.rsc.org
Z Hooshyar, GR Bardajee, P Shafagh… - Journal of the Iranian …, 2015 - Springer
… The distance R between the donor (HSA and BSA) and acceptor (Mn(II)-DiAmsar) has been … (II)-DiAmsar with HSA and BSA. Our results clarified that Mn(II)-DiAmsar complex could bind …
Number of citations: 16 link.springer.com
BV Farahani, GR Bardajee, FH Rajabi… - Spectrochimica Acta Part …, 2015 - Elsevier
This study was designed to examine the interaction of cobalt-3,6,10,13,16,19-hexaazabicyclo[6.6.6]eicosane-1,8-diamine (Co(III) DiAmsar) as a hexadentate ligand with human serum …
Number of citations: 17 www.sciencedirect.com
GR Bardajee, Z Hooshyar, P Shafagh… - Journal of …, 2014 - Elsevier
… ) DiAmsar and then we have reported the interaction of HSA and BSA with Zn (II) DiAmsar using … Also Zn (II) DiAmsar molecule has been docked into the 3D structure of HSA and BSA in …
Number of citations: 16 www.sciencedirect.com
MJ Bingham, AM Sargeson… - American Journal of …, 1997 - journals.physiology.org
… When hepatocytes are incubated with the chelator diamsar, two pools … Using [3H]diamsar, we demonstrate … Incubation with diamsar does not affect the activity of superoxide dismutase …
Number of citations: 18 journals.physiology.org
Z Hooshyar, G Rezanejade Bardajee… - …, 2015 - Wiley Online Library
Diamine‐sarcophagine (DiAmsar) binding to human serum albumin (HSA) and bovine serum albumin (BSA) was investigated under simulative physiological conditions. Fluorescence …
M Mohammadi, GR Bardajee, NN Pesyan - Chinese Journal of Catalysis, 2015 - Elsevier
A catalytic system comprising mesoporous silica functionalized with Cu(II)-DiAmSar was synthesized. This was demonstrated as an efficient heterogeneous catalyst for the synthesis of …
Number of citations: 8 www.sciencedirect.com

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